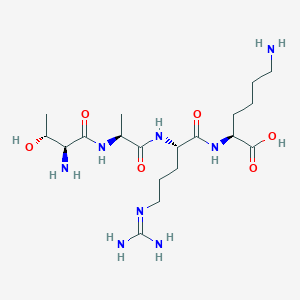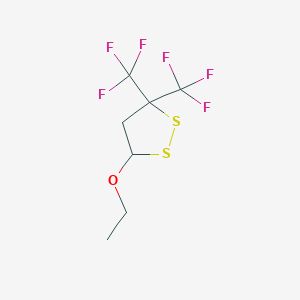
1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- is a chemical compound characterized by the presence of a dithiolane ring, an ethoxy group, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- can be achieved through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .
Industrial Production Methods
While specific industrial production methods for 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- are not widely documented, the general approach involves the use of readily accessible starting materials and efficient reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The ethoxy group and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The dithiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane, 3,3-bis(trifluoromethyl)-: Lacks the ethoxy group, which may affect its reactivity and applications.
1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)-: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
1,2-Dithiolane, 5-ethoxy-3,3-dimethyl-: Contains dimethyl groups instead of trifluoromethyl groups, which can significantly change its reactivity and applications.
Uniqueness
1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
62378-51-2 |
|---|---|
Molecular Formula |
C7H8F6OS2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
5-ethoxy-3,3-bis(trifluoromethyl)dithiolane |
InChI |
InChI=1S/C7H8F6OS2/c1-2-14-4-3-5(16-15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |
InChI Key |
UBMWMLFIFBYQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(SS1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14533473.png)
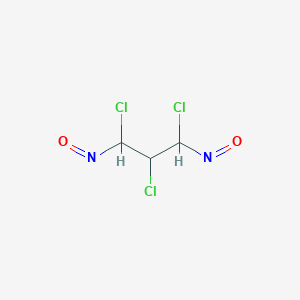

![(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14533505.png)
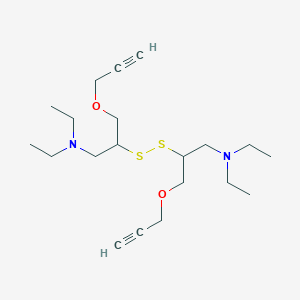
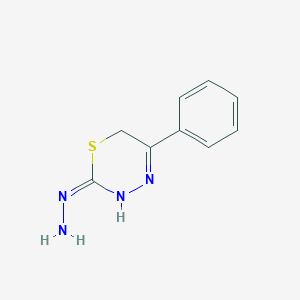
![8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14533526.png)
![2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B14533537.png)
![N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide](/img/structure/B14533544.png)
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
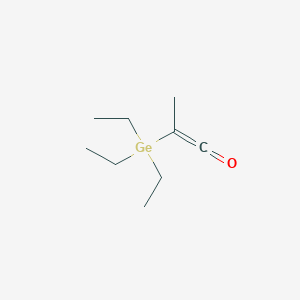
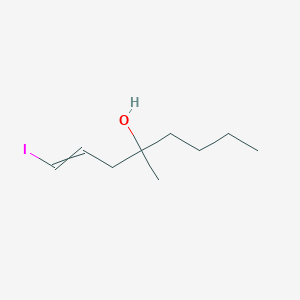
![2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine](/img/structure/B14533573.png)
